N'-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff base hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Catalysis: It serves as a ligand in coordination chemistry, facilitating various catalytic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-3-[3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]amino]propanohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a 3-bromophenyl group and a cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other Schiff base hydrazones.
Properties
Molecular Formula |
C14H13BrN4O |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrN4O/c15-11-3-1-2-9(6-11)8-16-19-14(20)13-7-12(17-18-13)10-4-5-10/h1-3,6-8,10H,4-5H2,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
HIDGOHALYWFDBM-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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